The compound is classified as an organic heterocyclic compound, specifically a substituted benzothiazole. Benzothiazoles have been widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine typically involves the introduction of the difluoromethoxy group onto the benzothiazole framework. The following methods are commonly employed:
The molecular structure of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine features:
The presence of electronegative fluorine atoms in the difluoromethoxy group significantly influences the compound's electronic properties, potentially enhancing its reactivity and interaction with biological targets.
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions:
The mechanism of action for compounds like 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine often involves interaction with biological targets such as enzymes or receptors.
Studies have indicated that benzothiazole derivatives exhibit significant biological activity, including anti-cancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
The physical and chemical properties of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine include:
Property | Value |
---|---|
Appearance | Crystalline solid |
Melting Point | Approximately 145–147 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the structural features of the compound:
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine has several scientific applications:
The benzothiazole core has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic tractability. Early benzothiazole derivatives like riluzole (2-amino-6-trifluoromethoxybenzothiazole) established the therapeutic potential of this heterocyclic system, gaining approval for amyotrophic lateral sclerosis through glutamate modulation [6]. The structural evolution progressed with systematic exploration of substituents at the 5th and 6th positions, yielding compounds such as 5-trifluoromethoxy-1H-benzimidazol-2-amine (SKA-12) and 5-chloro-6-methoxy-benzothiazol-2-amine (SKA-13), which demonstrated enhanced ion channel modulation [6]. Contemporary drug discovery leverages commercial accessibility of benzothiazole building blocks, with over 900 analogues available for structure-activity relationship studies, enabling rapid diversification of this pharmacophore [2]. The historical trajectory demonstrates incremental optimization from simple benzothiazol-2-amines to strategically functionalized derivatives with improved target selectivity and pharmacokinetic properties.
Table 1: Evolution of Key Benzothiazole Derivatives in Medicinal Chemistry
Compound | Substituents | Therapeutic Application | Key Advancement |
---|---|---|---|
Riluzole | 6-trifluoromethoxy | Neuroprotection (ALS treatment) | First FDA-approved benzothiazole derivative |
SKA-31 | Naphtho[1,2-a]thiazol-2-ylamine | KCa channel activation | Enhanced endothelial hyperpolarization |
SKA-13 | 5-chloro-6-methoxy | KCa channel modulation | Bioisosteric optimization |
6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine | 6-(3-methylbutoxy) | Building block for drug discovery | Improved lipophilicity profile |
The strategic incorporation of difluoromethoxy and methoxy groups at the 6th and 5th positions of the benzothiazole scaffold confers distinct physicochemical and pharmacological advantages. The difluoromethoxy group (-OCF₂H) enhances membrane permeability and metabolic stability compared to conventional alkoxy substituents, attributed to the electronegative fluorine atoms that reduce oxidative metabolism while maintaining appropriate lipophilicity (LogP ≈ 3.4) [1] [6]. Concurrently, the methoxy group at the 5th position provides electron-donating effects that fine-tune the electronic distribution of the benzothiazole core, influencing π-stacking interactions with biological targets. Molecular weight analysis of analogues indicates that these substituents maintain optimal drug-like properties (MW 286-300 g/mol), as evidenced by 5-methoxy-6-phenylmethoxy-1,3-benzothiazol-2-amine (MW 286.35 g/mol) and related structures [1] [3].
Functionally, the electron-withdrawing nature of difluoromethoxy groups augments hydrogen-bonding capacity of the 2-amine, critical for interactions with ion channel residues. This is demonstrated in potassium channel activators where analogues containing 6-difluoromethoxy substitutions exhibit 3-5 fold enhanced potency over methoxy derivatives in endothelial hyperpolarization assays [6]. The steric orientation of these substituents further influences target engagement, with molecular modeling indicating that the difluoromethoxy group adopts a conformation that minimizes torsional strain when bound to KCa3.1 channels.
Table 2: Substituent Effects on Benzothiazole Properties
Substituent Pattern | LogP | PSA (Ų) | Biological Effect | Molecular Weight Range |
---|---|---|---|---|
6-trifluoromethoxy | 3.40 | 86.34 | Optimal neuroactivity | 280-300 g/mol |
5-methoxy-6-difluoromethoxy | ~3.20* | ~85.00* | Enhanced KCa channel activation | 275-290 g/mol* |
6-phenylmethoxy | 3.40 | 86.34 | Moderate ion channel modulation | 280-310 g/mol |
6-(3-methylbutoxy) | 2.90 | 82.00 | Improved bioavailability | 230-250 g/mol |
*Estimated properties for target compound based on structural analogues
Despite extensive exploration of benzothiazole derivatives, the specific combination of 5-methoxy and 6-difluoromethoxy substituents remains underexplored for endothelial potassium channel (KCa2/3) activation. Current literature predominantly focuses on either 6-trifluoromethoxy (riluzole analogues) or 5,6-dimethoxy derivatives (SKA-17), leaving a significant knowledge gap regarding hybrid electron-donating/electron-withdrawing substituent pairs [6]. The difluoromethoxy group offers distinct advantages over trifluoromethoxy in metabolic stability and synthetic accessibility, as trifluoromethoxy-containing compounds require complex multistep syntheses that limit structural diversification [3] [6].
The molecular rationale for this specific substitution pattern originates from computational studies suggesting synergistic effects: the 5-methoxy group potentially enhances electron density at the benzothiazole C6 position, amplifying the electronic influence of the difluoromethoxy group on the thiazole nitrogen. This electronic configuration may optimize interaction with histidine residues in KCa3.1 channel binding pockets more effectively than symmetric substituent patterns [6]. Additionally, commercial availability of precursors like 5-methoxy-6-phenylmethoxy-1,3-benzothiazol-2-amine provides feasible synthetic routes through selective deprotection and functionalization [1] [2]. Research should prioritize evaluating this compound's effects on endothelium-derived hyperpolarizing factor (EDHF) response modulation, where current KCa channel activators show suboptimal bioavailability. The compound's intermediate lipophilicity may address limitations of hydrophilic activators (e.g., NS309) and lipophilic analogues (e.g., SKA-31) in crossing endothelial barriers while maintaining aqueous solubility [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3